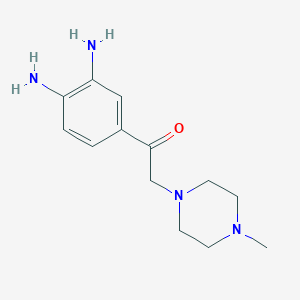

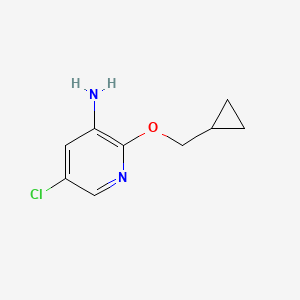

![molecular formula C9H5F3O3S B1457614 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide CAS No. 1800430-79-8](/img/structure/B1457614.png)

6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide

Descripción general

Descripción

The compound Bendroflumethiazide is chemically 3-Benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide . It’s a related compound with a similar trifluoromethyl group and benzo[b]thiophene structure.

Synthesis Analysis

An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . This might provide some insights into the possible synthesis methods for similar compounds.Molecular Structure Analysis

The molecular structure of a related compound, 6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine, has been analyzed . It has a molecular formula of CHFNS and an average mass of 250.264 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds involve electrochemically-promoted synthesis via strained quaternary spirocyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found on various chemical databases .Aplicaciones Científicas De Investigación

Versatile Reagent in Synthesis

- Synthesis of Spiroheterocycles : This compound serves as a versatile reagent in the synthesis of novel spiroheterocyclic systems, showcasing its utility in creating complex heterocyclic structures. The research describes the synthesis of 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene] and proposes a mechanism for cyclization (Cekavicus et al., 2008).

Novel Disperse Dyes

- Disperse Dyes for Polyester : It has been utilized in synthesizing a range of styryl disperse dyes, novel annelated 2-aminothiophene based azo dyes, and hydazone disperse dyes, with an investigation into their coloristic and dyeing properties on polyester. This demonstrates the compound's application in creating new materials with specific optical properties (Bhatti & Seshadri, 2004).

Catalytic Processes

- Palladium-Catalyzed C(sp3)-H Arylation : Demonstrates a new synthesis route for 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide, highlighting the efficiency of palladium-catalyzed C(sp3)-H arylation. This indicates its relevance in streamlining synthetic processes and contributing to the development of more efficient catalytic systems (Liu et al., 2019).

Photochromic Properties

- Substituent Effect on Photochromic Properties : Research into benzo[b]thiophene-1,1-dioxide-based diarylethenes explores how substituents affect their absorption and photochromic properties. This is crucial for the development of materials with tunable optical properties, relevant for applications such as smart windows and photo-switchable devices (Chen et al., 2015).

Material Science Applications

- Viscosity-Active Chromophores : The compound's derivatives have been synthesized for studies on aggregation, viscosity-induced emission enhancement, and nonlinear optical properties. Such research is vital for creating advanced materials for optical, electronic, and sensor applications (Bhagwat et al., 2018).

Propiedades

IUPAC Name |

1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLNWYLUDUKXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)

![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)

![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)